2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
Description
This compound belongs to a class of heterocyclic molecules featuring a triazolopyridazine core linked to a piperazine moiety and a fluorophenoxy substituent. Its structural complexity arises from the fusion of a [1,2,4]triazolo[4,3-b]pyridazine ring system, which is substituted at the 3-position with a furan-2-yl group and at the 6-position via a piperazine bridge to a 2-(2-fluorophenoxy)ethanone group.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3/c22-15-4-1-2-5-16(15)31-14-20(29)27-11-9-26(10-12-27)19-8-7-18-23-24-21(28(18)25-19)17-6-3-13-30-17/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVCBRTYFHVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)COC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone typically involves multi-step synthesis starting from commercially available materials. The initial step usually involves the synthesis of the furan-2-yl triazolo-pyridazine scaffold through a cyclization reaction. This intermediate then undergoes a nucleophilic substitution reaction with piperazine under controlled conditions.
Next, the intermediate compound reacts with 2-fluorophenol in the presence of a suitable base to form the final product. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for the optimization of each step.
Industrial Production Methods
Industrial production of this compound might involve the use of continuous flow reactors to increase efficiency and yield. Scalability is achieved through meticulous optimization of reaction parameters and using robust catalysts to streamline the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone undergoes several types of chemical reactions including:
Oxidation: : The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions, such as catalytic hydrogenation, can be used to selectively reduce functional groups within the molecule.
Substitution: : This compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Common reagents include bases like potassium carbonate or sodium hydride for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.
Major Products Formed
The major products formed from these reactions vary based on the functional groups targeted, but typically include derivatives with modified substituents on the phenoxy and furan rings.
Scientific Research Applications
Anticonvulsant Activity
A related class of compounds has shown significant anticonvulsant properties. For instance, studies on derivatives of fluorophenoxy oxadiazoles have demonstrated their effectiveness in models of epilepsy, suggesting that similar mechanisms may be applicable to our compound under investigation. The activity is thought to involve modulation of benzodiazepine receptors, which could be a target for the development of new anticonvulsant medications .
Antitumor Properties
Research indicates that compounds with triazole and pyridazine frameworks exhibit cytotoxic effects against various cancer cell lines. The incorporation of a piperazine ring may enhance the selectivity and potency of these compounds against tumor cells. Investigations into the structure-activity relationship (SAR) are crucial for optimizing their efficacy as anticancer agents.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could lead to potential applications in treating psychiatric disorders or neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone exerts its effects is based on its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction often involves binding to the active site of the target, thereby inhibiting or modulating its activity. The pathways involved can include signal transduction cascades, altering cellular processes, or influencing gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
Position of Fluorine on the Phenoxy Group: The 2-fluorophenoxy group in the target compound contrasts with the 4-fluorophenoxy analog ().
Triazolopyridazine Core Modifications :
- AZD5153 (): Features a 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core and a piperidyl group. The methoxy group enhances solubility, while the bivalent binding mode (targeting two bromodomains) increases potency against BRD4, a key oncogenic target.
- Thiazolo-Triazole Hybrid (): Replaces the triazolopyridazine core with a thiazolo[3,2-b][1,2,4]triazole system. This modification introduces a sulfur atom, which may improve metabolic stability but reduce π-π stacking efficiency.
Piperazine-Linked Substituents :
- MK47 (): Contains a 4-(trifluoromethyl)phenylpiperazine group. The trifluoromethyl group enhances lipophilicity and bioavailability compared to the target compound’s furan-2-yl substituent.
- 4-Methylphenyltriazolo[4,5-d]pyrimidine Derivative (): Substitutes the triazolopyridazine core with a triazolo[4,5-d]pyrimidine system, which may alter binding kinetics due to increased planarity.
Pharmacological and Physicochemical Properties
Key Research Findings
Bromodomain Inhibition: AZD5153 () demonstrates that triazolopyridazine derivatives with bivalent binding motifs achieve sub-nanomolar potency against BRD4, suggesting that the target compound could be optimized similarly by introducing a second pharmacophore.
Antiproliferative Activity: Piperazine-linked triazolopyridazines (e.g., ) show antiproliferative effects in cancer cell lines, though activity depends on substituent electronegativity and steric bulk. The 2-fluorophenoxy group may offer a balance between potency and selectivity.
Crystallographic Insights: highlights that analogs with morpholinyl and phenylpyridazinone groups adopt triclinic crystal structures (space group P1), which may influence solubility and formulation strategies.
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the triazole and pyridazine moieties is particularly significant, as these structures are known for their diverse pharmacological properties.
Research indicates that compounds containing 1,2,4-triazole structures exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inhibitory effects on cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation through various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance:
- Compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 0.125 | S. aureus |
| 2 | 0.5 | E. coli |
| 3 | 8 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines:
- The compound demonstrated IC50 values of approximately 1.06 μM for A549 (lung cancer), 1.23 μM for MCF-7 (breast cancer), and 2.73 μM for HeLa (cervical cancer) cells .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
Anti-inflammatory Activity
The anti-inflammatory properties of similar triazole compounds have been documented, indicating potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives on cancer cell lines, revealing significant activity against multiple types of cancer cells with promising IC50 values .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of triazole compounds against a panel of bacterial strains, confirming their effectiveness as potential therapeutic agents .
Q & A
Q. What are the common synthetic routes for this compound, and what reaction parameters critically influence yield?
The synthesis typically involves multi-step reactions, starting with precursor coupling of the triazolo-pyridazine core with fluorophenoxy and piperazine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the piperazine nitrogen .
- Temperature control : Reactions at 80–100°C optimize ring closure in the triazolo-pyridazine moiety .
- Catalysts : Use of Pd catalysts for cross-coupling reactions improves furan-2-yl group incorporation . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .
Q. What spectroscopic and chromatographic methods validate structural integrity and purity?
- NMR : ¹H and ¹³C NMR in DMSO-d6 identify aromatic protons (δ 7.2–7.8 ppm) and piperazine methylene groups (δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorophenoxy substitution (δ -115 to -120 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ESI-MS detects impurities (<98% purity threshold) and verifies molecular weight .
- X-ray crystallography : Resolves piperazine and triazolo-pyridazine conformations (e.g., torsion angles <5° for planar stability) .
Q. Which in vitro assays are used to screen pharmacological activity?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (IC50 determination) .
- Receptor binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using tritiated ligands .
Advanced Research Questions
Q. How can structural contradictions in biological activity data across studies be resolved?
- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Structural confirmation : Single-crystal XRD ensures batch-to-batch consistency in stereochemistry .
Q. What computational strategies predict binding affinity to target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase domains). The furan-2-yl group’s π-π stacking with Phe residues enhances affinity .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting hydrophobic interactions with the triazolo-pyridazine core .
Q. How does the furan-2-yl group influence physicochemical properties and bioactivity?
- Lipophilicity : LogP increases by ~0.5 units compared to non-furan analogs, improving membrane permeability (measured via PAMPA) .
- Electron-withdrawing effects : The furan oxygen stabilizes the triazolo-pyridazine core, reducing metabolic oxidation in liver microsome assays .
- SAR studies : Replacement with thiophene decreases potency (IC50 shifts from 50 nM to 1.2 µM in kinase assays), highlighting furan’s role in H-bonding .
Q. What strategies enhance metabolic stability without compromising target affinity?
- Prodrug design : Acetylation of the piperazine nitrogen reduces first-pass metabolism (e.g., 2-fold increase in plasma half-life in rat models) .
- Isosteric replacement : Substituting the furan oxygen with bioisosteres like 1,2,4-oxadiazole maintains target engagement while resisting CYP3A4-mediated degradation .
Methodological Notes
- Synthesis optimization : Use DoE (Design of Experiments) to statistically model solvent/temperature interactions for yield maximization .
- Data validation : Cross-validate computational predictions with SPR (Surface Plasmon Resonance) for binding kinetics (KD ± 10% error margin) .
- Controlled degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies susceptible functional groups (e.g., fluorophenoxy hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
